molecular formula C20H27NO2 B601935 Dienogest Impurity I CAS No. 65928-65-6

Dienogest Impurity I

Numéro de catalogue B601935
Numéro CAS: 65928-65-6
Poids moléculaire: 313.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Synthesis Analysis

The synthesis of Dienogest Impurity I involves several steps. The patent WO2011132045A2 describes a process for the preparation of dienogest substantially free of impurities . The process involves the conversion of ketal to dienogest in three steps, where ethylene oxide intermediate is reacted with an alcohol solution of potassium cyanide to produce a product, followed by acid hydrolysis .

Applications De Recherche Scientifique

  • Transparent Conducting Oxides and Impurity Doping : Research on n-type semiconductors, particularly those consisting of metal oxides, has highlighted the importance of impurity-doped thin films. Impurities such as Sb- or F-doped SnO2, and In2O3: Sn (indium tin oxide, ITO), play crucial roles in developing transparent conducting oxide (TCO) films, used in various electronic and photonic devices (Minami, 2000).

  • Zinc Oxide as a Semiconductor and Impurity Control : Zinc oxide (ZnO) has gained attention as a semiconductor, with impurities significantly affecting its electrical conductivity. The control of impurity concentration is crucial in realizing p-type ZnO, impacting its applications in devices like photodetectors and light-emitting diodes (Janotti & Van de Walle, 2009).

  • Controlling Donor-Type Impurities in ZnO : Managing unintentional donor-type impurities is vital for semiconductor doping. In ZnO films, controlling impurities like boron, carbon, chlorine, and fluorine is key to achieving desired electrical properties (Xie et al., 2018).

  • Hydrogen as an Impurity in Semiconductors : The role of hydrogen as an impurity in various oxides, including ZnO, has been studied, revealing its impact on the electronic properties of these materials. Hydrogen can act as a donor or a deep impurity based on the oxide’s characteristics (Kılıç & Zunger, 2002).

  • Engineering Impurity Distribution for Photoelectrochemical Applications : In metal oxide nanostructures, engineering the distribution of impurities can enhance photoelectrochemical water splitting performances under visible light. This method optimizes charge carrier separation and absorption in materials like ZnO (Shen et al., 2015).

Propriétés

Numéro CAS

65928-65-6

Nom du produit

Dienogest Impurity I

Formule moléculaire

C20H27NO2

Poids moléculaire

313.43

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile

Origine du produit

United States

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